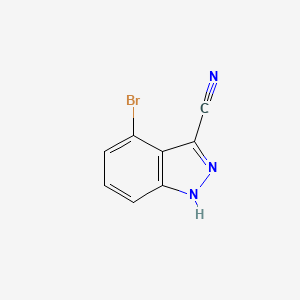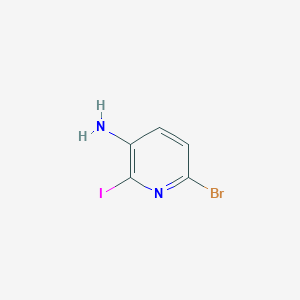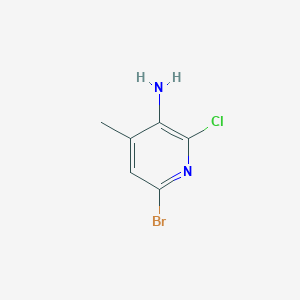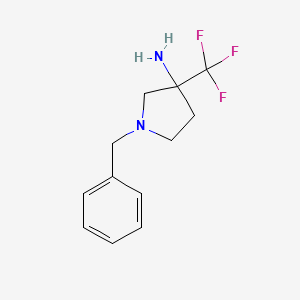
7-Bromo-3,3-dimethylindoline
Descripción general
Descripción
7-Bromo-3,3-dimethylindoline is a chemical compound with the molecular formula C10H12BrN . It has a molecular weight of 226.12 . The compound is typically stored at temperatures between 2-8°C . It appears as a yellow to brown liquid .
Molecular Structure Analysis
The InChI code for 7-Bromo-3,3-dimethylindoline is 1S/C10H12BrN/c1-10(2)6-12-9-7(10)4-3-5-8(9)11/h3-5,12H,6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
7-Bromo-3,3-dimethylindoline is a yellow to brown liquid . It has a molecular weight of 226.12 . The compound is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Ring Enlargement and Dehalogenation Reactions
7-Bromo-3,3-dimethylindoline is involved in various chemical reactions, including ring enlargement and dehalogenation. For example, indazolium salt, similar in structure to 7-Bromo-3,3-dimethylindoline, can react with α-halo ketones to form cinnolines through a ring enlargement reaction. This reaction demonstrates the utility of bromo-substituted compounds in synthesizing complex organic structures. Additionally, vicinal dibromides, related to bromo-substituted compounds, can undergo debromination to form alkenes, highlighting the use of such compounds in organic synthesis and modification (Schmidt et al., 2008).
Synthesis of Dimethylindium(III) Derivatives
The compound's structure, akin to 7-Bromo-3,3-dimethylindoline, is pertinent in organometallic chemistry, particularly in synthesizing dimethylindium(III) derivatives. These derivatives have various applications, including in materials science and as precursors in organic synthesis (Clark & Pickard, 1967).
Palladium-Catalyzed Aminocarbonylation Reactions
Compounds structurally related to 7-Bromo-3,3-dimethylindoline are used in palladium-catalyzed aminocarbonylation reactions. These reactions are significant in the pharmaceutical industry for the synthesis of various amide compounds (Wan et al., 2002).
Photolabile Protecting Groups in Chemistry
Bromo-substituted compounds, similar to 7-Bromo-3,3-dimethylindoline, are used to develop photolabile protecting groups. These groups are crucial in synthesizing sensitive chemical compounds, allowing for controlled release or activation of a substance under specific conditions (Fedoryak & Dore, 2002).
Safety and Hazards
The safety information for 7-Bromo-3,3-dimethylindoline indicates that it may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Mecanismo De Acción
Indole derivatives are a significant class of heterocyclic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The indole nucleus is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Propiedades
IUPAC Name |
7-bromo-3,3-dimethyl-1,2-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-10(2)6-12-9-7(10)4-3-5-8(9)11/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHPWHSBZJRQTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695406 | |
| Record name | 7-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3,3-dimethylindoline | |
CAS RN |
1260675-93-1 | |
| Record name | 7-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine](/img/structure/B1524152.png)
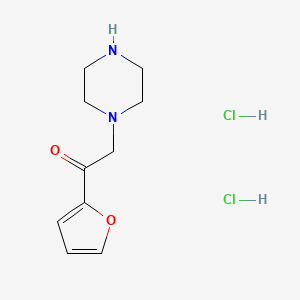
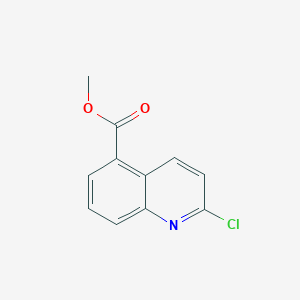
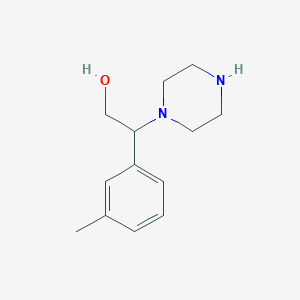
![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B1524159.png)


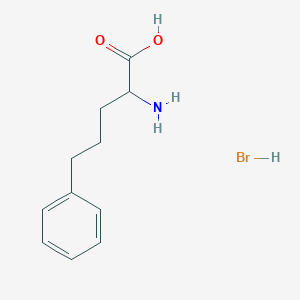
![2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1524166.png)
![4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1524167.png)
